molecular formula C22H15BrFN3O5S B12131483 2-bromo-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate

2-bromo-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate

Cat. No.: B12131483
M. Wt: 532.3 g/mol
InChI Key: SFMBEAXHIWEEGG-ZDLGFXPLSA-N
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Description

2-bromo-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate is a complex organic compound with a unique structure that includes a thiazolo[3,2-b][1,2,4]triazine core

Preparation Methods

The synthesis of 2-bromo-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazolo[3,2-b][1,2,4]triazine core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-fluorobenzyl group: This is typically achieved through a nucleophilic substitution reaction.

    Bromination and methoxylation:

    Acetylation: The final step involves the acetylation of the phenyl ring to form the acetate ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-bromo-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-bromo-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other thiazolo[3,2-b][1,2,4]triazine derivatives with different substituents. For example:

  • 2-bromo-4-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate
  • 2-bromo-4-{(Z)-[6-(4-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate

The uniqueness of 2-bromo-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H15BrFN3O5S

Molecular Weight

532.3 g/mol

IUPAC Name

[2-bromo-4-[(Z)-[6-[(4-fluorophenyl)methyl]-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]-6-methoxyphenyl] acetate

InChI

InChI=1S/C22H15BrFN3O5S/c1-11(28)32-19-15(23)7-13(9-17(19)31-2)10-18-21(30)27-22(33-18)25-20(29)16(26-27)8-12-3-5-14(24)6-4-12/h3-7,9-10H,8H2,1-2H3/b18-10-

InChI Key

SFMBEAXHIWEEGG-ZDLGFXPLSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1Br)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC

Origin of Product

United States

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